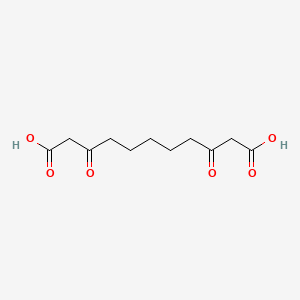
3,9-Dioxoundecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: 3,9-dihydroxyundecanoic acid.
Substitution: Esters and amides of this compound.
科学的研究の応用
3,9-Dioxoundecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用機序
The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Undecanedioic acid: Similar structure but lacks the oxo groups.
3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.
3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.
Uniqueness
3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
91743-82-7 |
|---|---|
分子式 |
C11H16O6 |
分子量 |
244.24 g/mol |
IUPAC名 |
3,9-dioxoundecanedioic acid |
InChI |
InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17) |
InChIキー |
KCPVALGTOLKDTE-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
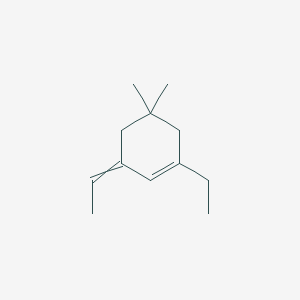
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
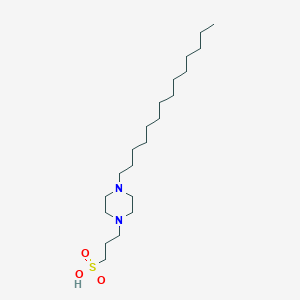
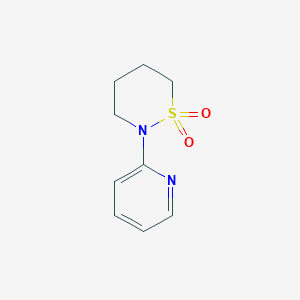
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
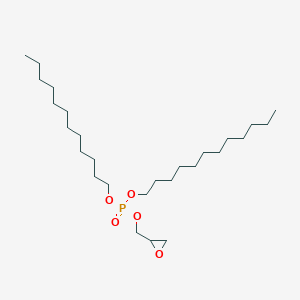
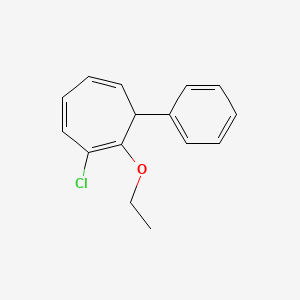
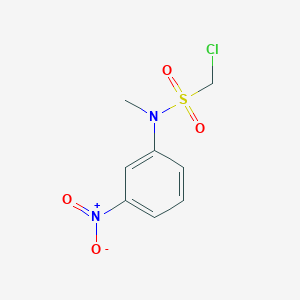
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
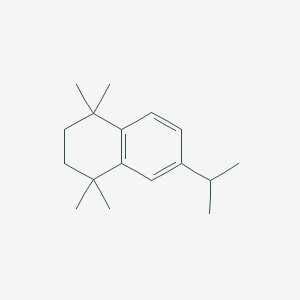
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
